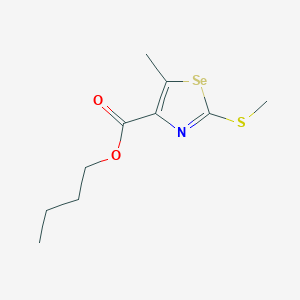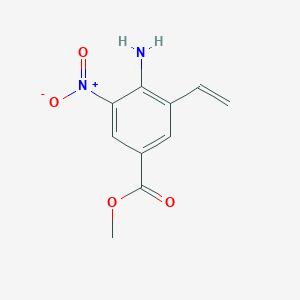![molecular formula C18H29BrO3 B12608923 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene CAS No. 649739-52-6](/img/structure/B12608923.png)
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene is an organic compound with the molecular formula C18H29BrO3 It is a derivative of benzene, featuring a bromoethoxy group and an octyloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 4-(octyloxy)phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromoethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Medicine: Potential applications include the development of new pharmaceuticals or drug delivery systems. Its ability to undergo various chemical modifications makes it a versatile tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals, such as surfactants or polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups. The octyloxy group provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is a precursor in the synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene and shares similar reactivity.
4-(Octyloxy)phenol: Another precursor, it contributes the octyloxy group to the final product.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the octyloxy group, making it less hydrophobic.
Uniqueness
This compound is unique due to the combination of its bromoethoxy and octyloxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
649739-52-6 |
|---|---|
Molekularformel |
C18H29BrO3 |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
1-[2-(2-bromoethoxy)ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C18H29BrO3/c1-2-3-4-5-6-7-13-21-17-8-10-18(11-9-17)22-16-15-20-14-12-19/h8-11H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
XVBCEDUQELOINC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)

![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
